molecular formula C20H22N2O4 B2981732 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034222-89-2

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2981732
CAS No.: 2034222-89-2
M. Wt: 354.406
InChI Key: AMLMKXUJYGKOKO-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Benzofuran Derivatives and Biological Activity

Benzofuran derivatives, including 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, have been extensively studied for their diverse biological activities. These compounds are ubiquitous in nature and have shown potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them significant in the field of medicinal chemistry. Benzofuran compounds have the potential to serve as natural drug lead compounds due to their strong biological activities and potential applications in pharmaceuticals. Novel synthetic methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran derivatives with high yields and fewer side reactions (Miao et al., 2019).

Urea Derivatives in Drug Design

Urea derivatives, including this compound, play a critical role in drug design due to their unique hydrogen binding capabilities. These compounds are incorporated in small molecules displaying a broad range of bioactivities, significantly impacting the modulation of selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The importance of urea in medicinal chemistry is underscored by its ability to engage in drug-target interactions, making urea derivatives valuable modulators of biological targets (Jagtap et al., 2017).

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(11-15-12-14-7-4-5-9-17(14)26-15)21-20(23)22-16-8-6-10-18(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLMKXUJYGKOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.